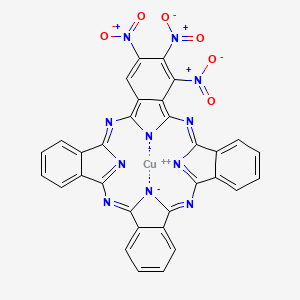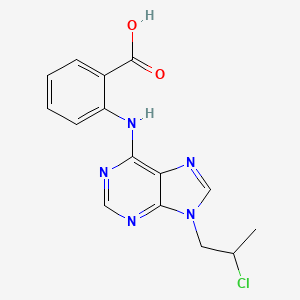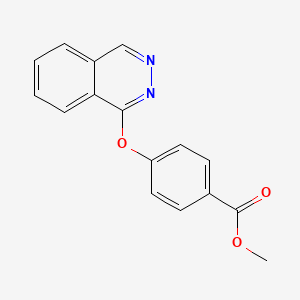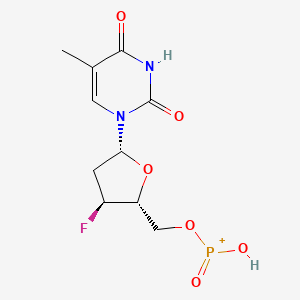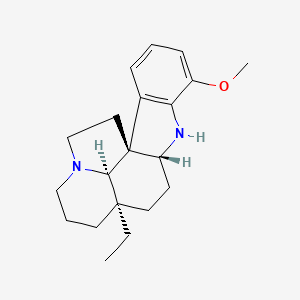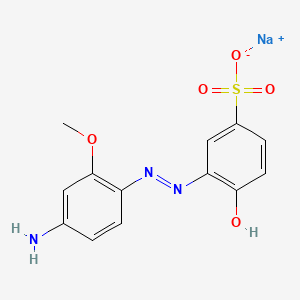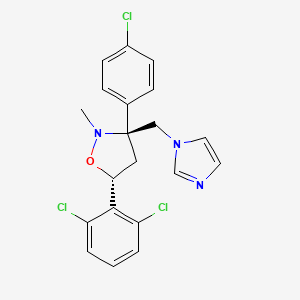
3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine is a complex organic compound characterized by the presence of chlorinated phenyl groups, an imidazole ring, and an isoxazolidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenyl intermediates, followed by the formation of the imidazole ring and the isoxazolidine structure. Common reagents used in these reactions include chlorinating agents, imidazole precursors, and isoxazolidine-forming reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)pentanedinitrile
- 2,6-Dichlorodiphenylamine
Uniqueness
3-(4-Chlorophenyl)-5-(2,6-dichlorophenyl)-3-imidazol-1-ylmethyl-2-methylisoxazolidine is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
113614-55-4 |
|---|---|
Molecular Formula |
C20H18Cl3N3O |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
(3S,5R)-3-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine |
InChI |
InChI=1S/C20H18Cl3N3O/c1-25-20(12-26-10-9-24-13-26,14-5-7-15(21)8-6-14)11-18(27-25)19-16(22)3-2-4-17(19)23/h2-10,13,18H,11-12H2,1H3/t18-,20-/m1/s1 |
InChI Key |
DLWGYWVYKHEBNZ-UYAOXDASSA-N |
Isomeric SMILES |
CN1[C@](C[C@@H](O1)C2=C(C=CC=C2Cl)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CN1C(CC(O1)C2=C(C=CC=C2Cl)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


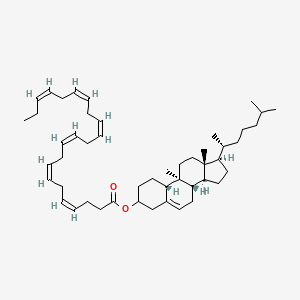
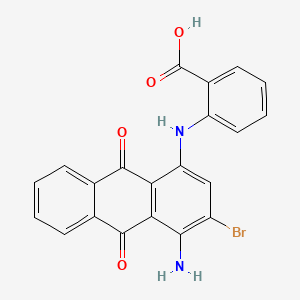
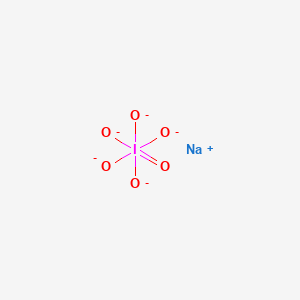
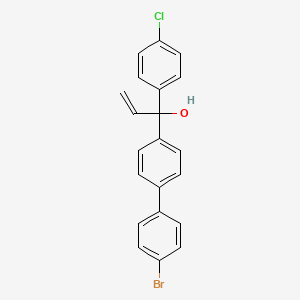
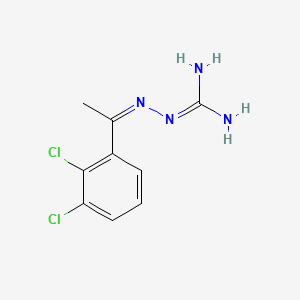
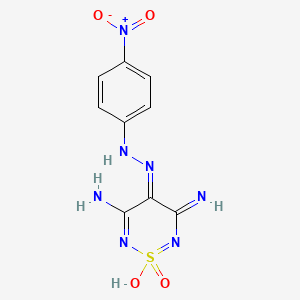
![1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12674357.png)
